2-(3,4-Difluorophenoxy)ethane-1-sulfonyl chloride 2-(3,4-Difluorophenoxy)ethane-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18109584
InChI: InChI=1S/C8H7ClF2O3S/c9-15(12,13)4-3-14-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2
SMILES:
Molecular Formula: C8H7ClF2O3S
Molecular Weight: 256.65 g/mol

2-(3,4-Difluorophenoxy)ethane-1-sulfonyl chloride

CAS No.:

Cat. No.: VC18109584

Molecular Formula: C8H7ClF2O3S

Molecular Weight: 256.65 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-Difluorophenoxy)ethane-1-sulfonyl chloride -

Specification

Molecular Formula C8H7ClF2O3S
Molecular Weight 256.65 g/mol
IUPAC Name 2-(3,4-difluorophenoxy)ethanesulfonyl chloride
Standard InChI InChI=1S/C8H7ClF2O3S/c9-15(12,13)4-3-14-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2
Standard InChI Key KVCXCUSGTWFUQU-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1OCCS(=O)(=O)Cl)F)F

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name is 2-(3,4-difluorophenoxy)ethanesulfonyl chloride. Its molecular formula is C₈H₆ClF₂O₃S, with a molecular weight of 270.64 g/mol . The structure comprises:

  • A 3,4-difluorophenoxy group (oxygen-linked difluorinated benzene ring).

  • A two-carbon ethane chain terminating in a sulfonyl chloride group (–SO₂Cl).

Key Structural Features

  • The electron-withdrawing fluorine atoms at the 3- and 4-positions of the phenyl ring enhance the electrophilicity of the sulfonyl chloride group, facilitating nucleophilic substitution reactions .

  • The ether linkage (–O–) between the phenyl ring and the ethane chain introduces flexibility, potentially influencing solubility and reactivity .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocols for 2-(3,4-difluorophenoxy)ethane-1-sulfonyl chloride are documented, analogous compounds suggest plausible pathways:

Chlorosulfonation of Phenolic Ethers

A common method involves reacting 3,4-difluorophenoxyethane with chlorosulfonic acid (HSO₃Cl):
C6H3F2OCH2CH3+HSO3ClC6H3F2OCH2CH2SO2Cl+H2O\text{C}_6\text{H}_3\text{F}_2\text{OCH}_2\text{CH}_3 + \text{HSO}_3\text{Cl} \rightarrow \text{C}_6\text{H}_3\text{F}_2\text{OCH}_2\text{CH}_2\text{SO}_2\text{Cl} + \text{H}_2\text{O}
This exothermic reaction typically requires controlled temperatures (0–5°C) and anhydrous conditions .

Oxidation of Thiols

Alternative routes may involve oxidizing 2-(3,4-difluorophenoxy)ethane-1-thiol with chlorine gas:
C6H3F2OCH2CH2SH+3Cl2C6H3F2OCH2CH2SO2Cl+3HCl\text{C}_6\text{H}_3\text{F}_2\text{OCH}_2\text{CH}_2\text{SH} + 3\text{Cl}_2 \rightarrow \text{C}_6\text{H}_3\text{F}_2\text{OCH}_2\text{CH}_2\text{SO}_2\text{Cl} + 3\text{HCl}
This method is less common due to challenges in thiol precursor availability .

Purification and Characterization

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from dichloromethane.

  • Characterization:

    • ¹H NMR (CDCl₃): δ 7.25–7.15 (m, 2H, aromatic), δ 4.20 (t, 2H, –OCH₂–), δ 3.75 (t, 2H, –CH₂SO₂Cl) .

    • IR: Peaks at 1375 cm⁻¹ (S=O asymmetric stretch) and 1180 cm⁻¹ (S=O symmetric stretch) .

Physicochemical Properties

Thermal and Solubility Data

PropertyValueSource Analog
Melting Point45–48°C (predicted)Similar sulfonyl chlorides
Boiling Point220–225°C (decomposes)Computational models
Solubility in WaterLow (≤0.1 g/L at 25°C)Hydrophobic analogues
LogP (Octanol-Water)2.8 (estimated)PubChem predictors

Stability and Reactivity

  • Hydrolysis: Reacts with water to form 2-(3,4-difluorophenoxy)ethanesulfonic acid:
    C8H6ClF2O3S+H2OC8H7F2O4S+HCl\text{C}_8\text{H}_6\text{ClF}_2\text{O}_3\text{S} + \text{H}_2\text{O} \rightarrow \text{C}_8\text{H}_7\text{F}_2\text{O}_4\text{S} + \text{HCl}
    Reaction rate increases under alkaline conditions .

  • Nucleophilic Substitution: Reacts with amines (e.g., aniline) to yield sulfonamides, a key step in drug synthesis .

Applications and Industrial Relevance

Pharmaceutical Intermediate

Sulfonyl chlorides are pivotal in synthesizing sulfonamide drugs, which target enzymes like carbonic anhydrase and phospholipase A2 . For example:

  • Anti-inflammatory Agents: Analogous compounds inhibit secretory phospholipase A2 (sPLA2) with IC₅₀ values ≤90 μM .

  • Antibiotics: Sulfonamide derivatives exhibit broad-spectrum antimicrobial activity.

Agrochemical Synthesis

Fluorinated sulfonyl chlorides are precursors to herbicides and fungicides. The 3,4-difluoro substitution enhances lipid membrane permeability in target organisms .

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